プロパン酸、2-(アセチルオキシ)-、(2R)-

概要

説明

Propanoic acid, 2-(acetyloxy)-, (2R)- is a chiral ester derivative of propanoic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol .

科学的研究の応用

Propanoic acid, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:

Biology: Employed in studies related to enzyme catalysis and metabolic pathways.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

Target of Action

The primary target of ®-2-acetoxypropanoic acid is Protein Tyrosine Phosphatase 1B (PTP 1B) . PTP 1B is a negative regulator of the insulin-signalling pathway and is considered a promising potential therapeutic target, particularly for the treatment of type-2 diabetes .

Mode of Action

®-2-acetoxypropanoic acid interacts with PTP 1B, inhibiting its activity . This inhibition disrupts the normal function of PTP 1B, which is to dephosphorylate insulin receptors in cells, acting as a negative regulator of insulin signalling . By inhibiting PTP 1B, ®-2-acetoxypropanoic acid enhances insulin sensitivity .

Biochemical Pathways

The inhibition of PTP 1B by ®-2-acetoxypropanoic acid affects the insulin-signalling pathway . This pathway is crucial for the regulation of glucose levels in the body. By enhancing insulin sensitivity, ®-2-acetoxypropanoic acid promotes the uptake of glucose into cells, thereby helping to regulate blood glucose levels .

Pharmacokinetics

An in vivo study using wistar rats has demonstrated that propanoic acid exerted a hypoglycemic action when given orally , suggesting it has good bioavailability.

Result of Action

The primary result of the action of ®-2-acetoxypropanoic acid is the enhancement of insulin sensitivity . This leads to improved glucose uptake into cells and thus helps in the regulation of blood glucose levels . This makes ®-2-acetoxypropanoic acid a potential therapeutic agent for the management of type-2 diabetes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)- typically involves the esterification of ®-2-hydroxypropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

化学反応の分析

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-hydroxypropanoic acid and acetic acid.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Major Products

Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

類似化合物との比較

Similar Compounds

Propanoic acid: A simple carboxylic acid with similar chemical properties but lacks the ester functionality.

Acetic acid: Another carboxylic acid with a simpler structure and different reactivity.

Lactic acid: A hydroxy acid that shares structural similarities but differs in its functional groups.

Uniqueness

Propanoic acid, 2-(acetyloxy)-, (2R)- is unique due to its chiral ester structure, which imparts specific reactivity and selectivity in chemical and biological processes. Its ability to undergo hydrolysis and participate in various reactions makes it a valuable compound in research and industrial applications .

生物活性

Propanoic acid, 2-(acetyloxy)-, (2R)-, also known by its CAS number 18668-00-3, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

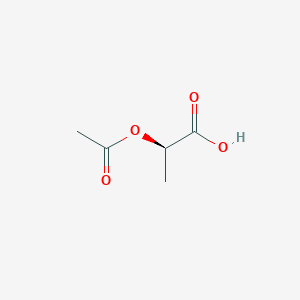

The compound features an acetyloxy group attached to a propanoic acid backbone. Its structure can be depicted as follows:

- Chemical Formula : CHO

- Molecular Weight : 132.11 g/mol

- CAS Number : 18668-00-3

The biological activity of Propanoic acid, 2-(acetyloxy)-, (2R)- is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound has been observed to act as an enzyme inhibitor or activator, influencing metabolic pathways.

- Signaling Pathways : It may modulate signaling pathways by binding to specific receptors or proteins, affecting cellular responses.

- Prodrug Characteristics : As an acyloxy derivative, it may serve as a prodrug that is enzymatically converted to its active form in vivo, enhancing its therapeutic efficacy .

Anti-inflammatory Properties

Research indicates that compounds similar to Propanoic acid can inhibit the activation of neutrophils and reduce inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation .

Apoptotic Activity

Studies involving related compounds have shown their ability to induce apoptosis in cancer cells. For instance, experiments conducted on mouse embryonic fibroblasts demonstrated that certain derivatives led to nucleosomal DNA fragmentation, a hallmark of apoptotic cell death .

Case Studies

- Study on Neutrophil Activation :

-

Apoptosis Induction in Cancer Cells :

- Objective : To assess the pro-apoptotic effects of acetyloxy derivatives.

- Methodology : Mouse embryonic fibroblasts were treated with the compounds.

- Findings : Flow cytometry analysis revealed significant apoptotic activity without inducing necrosis, indicating a selective mechanism for cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Propanoic Acid, 2-(acetyloxy)-, (2R)- | Anti-inflammatory, pro-apoptotic | Enzyme inhibition and receptor binding |

| [(2R)-2-hydroxy-3-carboxypropyl] | Moderate anti-inflammatory | Similar enzyme interactions |

| [(2R)-2-methoxy-3-carboxypropyl] | Low anti-inflammatory | Different binding affinity due to methoxy group |

特性

IUPAC Name |

(2R)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-00-3 | |

| Record name | (R)-(+)-2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。